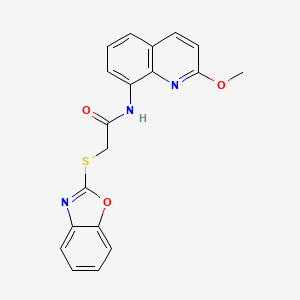

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyquinolin-8-yl)acetamide

描述

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-methoxyquinolin-8-yl)acetamide is a heterocyclic acetamide derivative characterized by a benzoxazole ring linked via a sulfanyl group to an acetamide backbone, which is further substituted by a 2-methoxyquinolin-8-yl moiety. The 2-methoxyquinoline group introduces steric and electronic effects that may influence biological interactions, such as receptor binding or enzyme inhibition. Structural analogs of this compound have been explored for their pharmacological activities, including receptor agonism and chemotactic modulation .

属性

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyquinolin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-24-17-10-9-12-5-4-7-14(18(12)22-17)20-16(23)11-26-19-21-13-6-2-3-8-15(13)25-19/h2-10H,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMZCQJAVAICLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2NC(=O)CSC3=NC4=CC=CC=C4O3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyquinolin-8-yl)acetamide is a novel synthetic entity that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The structure of the compound can be represented as follows:

This compound is synthesized through a multistep reaction involving benzoxazole and quinoline derivatives, which are known for their diverse biological activities. The synthesis typically involves the formation of the benzoxazole moiety followed by the introduction of the methoxyquinoline and acetamide functionalities.

Antimicrobial Activity

Recent studies have indicated that benzoxazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 50 |

| Escherichia coli | 15 | 60 |

| Bacillus subtilis | 20 | 40 |

These results suggest that This compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound has also been evaluated. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. The following table summarizes the IC50 values obtained from cytotoxicity assays:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HCT-116 | 10.0 |

The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Research on related benzoxazole compounds has established a structure–activity relationship that aids in understanding how modifications to the chemical structure can enhance biological activity. Key factors influencing activity include:

- Substituents on the benzoxazole ring : Electron-donating groups enhance antimicrobial activity.

- Positioning of functional groups : The location of methoxy or other substituents significantly impacts the compound's efficacy against specific pathogens.

Case Studies

- Antimicrobial Efficacy : A study conducted by Kakkar et al. demonstrated that derivatives with a similar benzoxazole core showed promising antibacterial effects with MIC values comparable to standard antibiotics .

- Cytotoxicity Assessment : In vitro studies reported by Zhang et al. highlighted that compounds structurally similar to our target exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic applications .

科学研究应用

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzoxazole exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation. For instance, a study demonstrated that benzoxazole derivatives could effectively target cancer cells by disrupting their metabolic pathways and inducing oxidative stress .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Various studies have reported that benzoxazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis or function .

Antioxidant Activity

Benzoxazole compounds have shown promising antioxidant activities, which are crucial for protecting cells from oxidative damage. The antioxidant properties are beneficial in preventing diseases associated with oxidative stress, including cardiovascular diseases and neurodegenerative disorders .

Synthesis and Derivative Development

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyquinolin-8-yl)acetamide can be achieved through various methodologies involving the reaction of benzoxazole derivatives with quinoline-based compounds under specific conditions. Recent advancements in synthetic strategies have improved yield and purity, making the compound more accessible for research applications .

Material Science Applications

Beyond biological applications, this compound's unique chemical structure allows it to be explored in material science. Its potential use as a fluorescent probe or in organic light-emitting diodes (OLEDs) is currently under investigation due to its photophysical properties .

Case Studies

相似化合物的比较

Key Structural and Functional Differences:

Analysis: The target compound’s 2-methoxy group on quinoline may reduce steric hindrance compared to bulkier substituents like bromine in the dibromo analog . The cyclohexyl group in CAS 88350-29-2 increases hydrophobicity, which could affect membrane permeability but may also raise toxicity risks .

Benzothiazole vs. Benzoxazole Derivatives

Key Structural Variations:

The trifluoromethyl group in the benzothiazole analog increases metabolic stability but may reduce solubility .

Pyridazinone-Based Acetamides

Key Functional Comparisons:

Analysis: While pyridazinone derivatives show specificity for formyl peptide receptors (FPRs), the target compound’s quinoline and benzoxazole motifs suggest divergent biological targets. The methoxybenzyl group in pyridazinone analogs is critical for FPR2 selectivity, whereas the target compound’s methoxyquinoline may prioritize interactions with kinase or topoisomerase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。